3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introduction of the tert-butylphenyl, chlorobenzylsulfanyl, and methoxyphenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Modified aromatic or triazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-4H-1,2,4-triazole: Lacks the chlorobenzylsulfanyl and methoxyphenyl groups.
5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazole: Lacks the tert-butylphenyl and methoxyphenyl groups.
4-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the tert-butylphenyl and chlorobenzylsulfanyl groups.
Uniqueness
The unique combination of functional groups in 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26ClN3OS |
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Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H26ClN3OS/c1-26(2,3)20-11-9-18(10-12-20)24-28-29-25(32-17-19-7-5-6-8-23(19)27)30(24)21-13-15-22(31-4)16-14-21/h5-16H,17H2,1-4H3 |
InChI Key |
OYQHFVSBXRUTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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